molecular formula C15H13ClN2 B11946865 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine CAS No. 20072-48-4

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine

Cat. No.: B11946865
CAS No.: 20072-48-4
M. Wt: 256.73 g/mol
InChI Key: UJZBEVAMULPBFA-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound that features a phthalazine core substituted with a 4-chlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chlorobenzaldehyde with methylhydrazine, followed by cyclization to form the dihydrophthalazine ring .

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazine-1,4-dione derivatives, while substitution reactions can produce a variety of functionalized phthalazines .

Scientific Research Applications

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

These compounds share structural similarities but may exhibit different reactivity and biological activities due to variations in their substituents.

Biological Activity

4-(4-Chlorophenyl)-2-methyl-1,2-dihydrophthalazine is a heterocyclic compound notable for its diverse biological activities, particularly in antimicrobial and anticancer research. This compound features a unique structure characterized by the presence of a chlorophenyl group and a dihydrophthalazine moiety, which contributes to its biological efficacy. The molecular formula is C15H13ClN2, with a molecular weight of 256.73 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions modulate their activity, leading to various therapeutic effects, including:

  • Antimicrobial Activity : The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Research indicates potential cytotoxic effects on various cancer cell lines.

Biological Activity Overview

Activity Type Description
AntimicrobialEffective against multiple bacterial strains, including Salmonella and Escherichia coli.
AnticancerExhibits cytotoxic effects on cancer cell lines with mechanisms involving apoptosis induction.
AnticonvulsantEvaluated for anticonvulsant activity using animal models.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties. Studies indicate that it has a higher efficacy against Gram-negative bacteria compared to Gram-positive strains.

Case Study: Antimicrobial Efficacy

In a comparative study, the compound was tested against various bacterial strains:

  • Tested Strains : Staphylococcus aureus, Escherichia coli, Salmonella sp.
  • Results :
    • Exhibited 117% zone inhibition against Salmonella sp., surpassing the reference drug Gentamycin.
    • Moderate activity was observed against E. coli with notable resistance rates.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies.

Case Study: Cytotoxicity Assay

In vitro assays were conducted on several cancer cell lines:

  • Cell Lines Tested : HCT116 (colon cancer), MCF-7 (breast cancer), HepG2 (liver cancer).
  • Findings :
    • The compound induced apoptosis in HCT116 cells with an IC50 value indicating significant potency.
    • Mechanistic studies suggested involvement of the NF-κB signaling pathway in mediating its anticancer effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves cyclization reactions with appropriate precursors. Notably, the incorporation of chlorophenyl and methyl groups enhances its biological activity compared to other phthalazine derivatives.

Synthesis Methodology

A common synthesis route includes:

  • Cyclization : Using hydrazine derivatives.
  • Characterization : Spectroscopic methods confirm the structure and purity.

Comparative Analysis with Related Compounds

Compound Name Structure Biological Activity
PhthalazineC8H6N2Basic structure; precursor for various derivatives.
1-MethylphthalazineC9H8N2Altered solubility; moderate biological activity.
4-(Chlorophenyl)phthalazineC15H12ClN2Enhanced biological activity; effective against pathogens.
This compound C15H13ClN2Notable antimicrobial and anticancer properties; unique substitution pattern enhances efficacy.

Properties

CAS No.

20072-48-4

Molecular Formula

C15H13ClN2

Molecular Weight

256.73 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-methyl-1H-phthalazine

InChI

InChI=1S/C15H13ClN2/c1-18-10-12-4-2-3-5-14(12)15(17-18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3

InChI Key

UJZBEVAMULPBFA-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=CC=CC=C2C(=N1)C3=CC=C(C=C3)Cl

Origin of Product

United States

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